4-Ethoxy-7-hydroxycoumarin
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-ethoxy-7-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-2-14-9-6-11(13)15-10-5-7(12)3-4-8(9)10/h3-6,12H,2H2,1H3 |
InChI Key |
AOSUUEBGVYZPMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethoxy 7 Hydroxycoumarin
Classical Synthetic Approaches for Coumarin (B35378) Scaffolds
The foundational methods for coumarin synthesis have been refined over more than a century and remain relevant in modern organic chemistry. These reactions provide robust pathways to the core benzopyrone structure.
The Pechmann condensation is one of the most direct and widely employed methods for synthesizing 4-substituted coumarins. wikipedia.orgorganic-chemistry.org The reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. wikipedia.org
For the specific synthesis of 4-Ethoxy-7-hydroxycoumarin, the logical precursors for a Pechmann reaction are Resorcinol (B1680541) (1,3-dihydroxybenzene) and a β-ketoester bearing an ethoxy group at the appropriate position, such as diethyl 2-ethoxysuccinate or a related ethoxy-substituted malonic ester. The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration to form the coumarin ring system. wikipedia.org
| Catalyst | Typical Conditions | Key Advantages/Disadvantages |
|---|---|---|
| Concentrated Sulfuric Acid (H₂SO₄) | Low temperature (0-10°C) initially, then room temperature for extended periods (12-24h). jetir.orgwordpress.com | Inexpensive and effective, but corrosive, requires harsh conditions, and can lead to side products. wordpress.com |
| Polyphosphoric Acid (PPA) | Elevated temperatures (e.g., 75-80°C) for shorter durations (20-30 min). | Often provides cleaner reactions and shorter times than H₂SO₄. |
| Aluminum Chloride (AlCl₃) | Used as a Lewis acid catalyst, often in a solvent like nitrobenzene. | Effective for less reactive phenols, but stoichiometric amounts are often needed. |
The Knoevenagel condensation provides an alternative route to the coumarin core, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene compound, often catalyzed by a weak base like piperidine. aip.org
To apply this strategy for this compound, the synthesis would theoretically commence with 2,4-dihydroxybenzaldehyde . This starting material would be condensed with an active methylene compound capable of introducing the 4-ethoxy group, such as diethyl ethoxymalonate . The reaction proceeds via the formation of a C=C bond, followed by intramolecular cyclization (lactone formation) to yield the coumarin structure. While a viable pathway for many coumarins, this route can be less direct for the specific substitution pattern of the target molecule compared to the Pechmann condensation. aip.orgresearchgate.net
The Reformatsky reaction characteristically involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. organic-chemistry.org Its application to the de novo synthesis of the coumarin core is not a common or direct method. cdnsciencepub.com
Theoretically, a multi-step pathway could be envisioned where a suitably protected hydroxy-salicylaldehyde derivative is reacted with an α-bromoester under Reformatsky conditions. However, forming the specific this compound structure would be complex and require significant synthetic modifications. The primary utility of the Reformatsky reaction in coumarin chemistry is more often for the elaboration of side chains on a pre-formed coumarin ring rather than the initial ring formation. cdnsciencepub.com
Modern and Green Chemistry Principles in this compound Synthesis
Contemporary synthetic chemistry emphasizes the use of efficient catalysts and energy sources to create more sustainable and effective reactions. These principles are readily applicable to the synthesis of this compound.
Modern adaptations of classical reactions like the Pechmann condensation utilize a diverse range of catalysts to improve performance. These catalysts offer milder reaction conditions, higher yields, and greater ease of handling compared to traditional strong acids. wordpress.com For the synthesis of this compound from resorcinol and an appropriate ethoxy β-ketoester, various advanced catalysts could be employed.
Lewis Acids : A wide array of Lewis acids, including metal chlorides (ZnCl₂, TiCl₄, InCl₃) and triflates, have been shown to effectively catalyze Pechmann condensations, often at ambient temperatures. wordpress.com
Solid Brønsted Acids : Heterogeneous acid catalysts represent a significant advancement in green chemistry. Materials like Amberlyst-15 resin, sulfated zirconia, or other solid-supported acids can be used to facilitate the reaction. nih.govresearchgate.net Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and a simplified purification process. researchgate.net
Organocatalysis : While less documented for this specific transformation, organocatalysts could potentially be employed to mediate the condensation, offering a metal-free alternative.
| Catalyst Type | Examples | General Advantages |
|---|---|---|
| Homogeneous Lewis Acids | InCl₃, BiCl₃, ZrCl₄ | High yields at ambient temperatures, milder than H₂SO₄. wordpress.com |
| Heterogeneous Brønsted Acids | Amberlyst-15, Sulfated Zirconia, Montmorillonite K-10 | Reusable, non-corrosive, simplified product purification, environmentally friendly. wordpress.comresearchgate.net |
| Ionic Liquids | Chloroaluminate ionic liquids | Act as both solvent and catalyst; can be reusable. |
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reactants can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, often from hours to minutes. nih.gov
The synthesis of this compound via a Pechmann condensation is an ideal candidate for microwave assistance. The reaction would likely involve mixing resorcinol, the ethoxy-β-ketoester, and a solid acid catalyst (such as Amberlyst-15 or p-toluenesulfonic acid) under solvent-free conditions. nih.govnih.gov Irradiation in a dedicated microwave reactor would then rapidly drive the reaction to completion. This approach aligns with the principles of green chemistry by minimizing energy consumption and often avoiding the need for bulk solvents. nih.gov
Ultrasound-Promoted Reaction Pathways
Ultrasound irradiation has emerged as a powerful tool in green chemistry to accelerate organic reactions, often leading to higher yields and shorter reaction times. This technique, known as sonication, enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures mdpi.com.
In the context of coumarin synthesis, ultrasound has been successfully applied to various reaction types, including the formation of bis(4-hydroxycoumarin) derivatives and isocoumarins iau.irnih.gov. While a specific protocol for the ultrasound-assisted synthesis of this compound is not extensively documented, the principles can be applied to its synthetic pathway.
Synthesis of the 4,7-dihydroxycoumarin precursor: Sonication could be employed during the condensation of resorcinol with a malonic acid derivative. The high-energy environment created by ultrasound can enhance the rate of this condensation, potentially reducing the need for harsh acid catalysts or high temperatures and shortening the reaction time from hours to minutes mdpi.comresearchgate.net.
Selective Ethoxylation: The subsequent Williamson ether synthesis step to introduce the ethoxy group can also be promoted by ultrasound. Ultrasound irradiation can increase the reaction rate of this SN2 reaction between the C4-alkoxide of 4,7-dihydroxycoumarin and an ethylating agent, leading to a more efficient synthesis nih.gov. One report highlights an efficient, one-pot ultrasonic-assisted reaction to produce Bis(4-HydroxyCoumarins) at room temperature, noting advantages such as simple procedure, easy work-up, and high yields in the absence of hazardous organic solvents iau.ir.
Solvent-Free and Aqueous Medium Syntheses
In line with the principles of green chemistry, significant effort has been directed towards minimizing or eliminating the use of volatile organic solvents in chemical synthesis. For coumarin derivatives, solvent-free and aqueous medium syntheses represent viable and environmentally benign alternatives to conventional methods.
Solvent-Free Synthesis: The Pechmann condensation, a cornerstone of coumarin synthesis, has been adapted to solvent-free conditions, often utilizing solid acid catalysts or microwave irradiation. For the synthesis of the 4,7-dihydroxycoumarin precursor, resorcinol and a suitable malonic acid derivative could be reacted without a solvent in the presence of a reusable solid acid catalyst such as Dowex 50WX4 resin, Amberlyst-15, or nano-crystalline sulfated-zirconia quizlet.comresearchgate.networdpress.comchemistry-online.com. These solvent-free methods offer several advantages, including waste minimization, simple operation, and easier product work-up researchgate.net. For example, the synthesis of 7-hydroxy-4-methylcoumarin has been achieved by heating resorcinol and ethyl acetoacetate with a Dowex resin, with the reaction mixture solidifying upon completion in 20 to 30 minutes chemistry-online.com.
Optimization of Reaction Parameters for Yield and Purity of this compound
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. This involves a systematic study of the variables in both the formation of the 4,7-dihydroxycoumarin intermediate and the subsequent selective ethoxylation step.
Step 1: Synthesis of 4,7-dihydroxycoumarin (Pechmann-type Condensation) Drawing parallels from the well-studied synthesis of 7-hydroxy-4-methylcoumarin, key parameters can be identified for optimization.
Catalyst: The choice and amount of acid catalyst are critical. While traditional methods use concentrated H₂SO₄, modern approaches favor reusable solid acids like Amberlyst-15 or sulfated zirconia, which simplify purification and reduce corrosive waste researchgate.networdpress.com. The optimal catalyst loading must be determined to ensure a high reaction rate without promoting side reactions.
Temperature: Temperature significantly affects the reaction rate. For solvent-free reactions, temperatures typically range from 80°C to 170°C wordpress.comchemistry-online.com. An optimal temperature must be found that provides a high yield in a reasonable time without causing decomposition of reactants or products.
Reaction Time: The reaction time needs to be optimized to ensure complete conversion. Monitoring the reaction via Thin-Layer Chromatography (TLC) is essential to determine the point of maximum product formation. For instance, the synthesis of 7-hydroxy-4-methylcoumarin can achieve 94% yield after 3 hours at 170°C under specific conditions wordpress.com.
Table 1: Illustrative Optimization of Pechmann Condensation for a 7-Hydroxycoumarin Derivative (Data extrapolated from studies on 7-hydroxy-4-methylcoumarin synthesis for illustrative purposes)
| Entry | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | H₂SO₄ | Room Temp | 1080 | ~50 | quizlet.com |
| 2 | Sulfated Zirconia | 110 | 2 | ~100 (for amino analog) | wordpress.com |
| 3 | Sulfated Zirconia | 170 | 180 | 94 | wordpress.com |
| 4 | Amberlyst-15 | 110 | 15 | 99 (Microwave) | wordpress.com |
| 5 | Dowex 50WX4 | >80 | 20-30 | Not specified | chemistry-online.com |
Step 2: Selective Ethoxylation of 4,7-dihydroxycoumarin This step is a Williamson ether synthesis, and its optimization focuses on achieving high regioselectivity and yield.
Base and Solvent: The choice of base is critical for selective deprotonation of the C4-OH group. A base of appropriate strength (e.g., K₂CO₃, NaH) in a stoichiometric amount is required youtube.com. The solvent (e.g., acetone, DMF, DMSO) must be able to dissolve the reactants and facilitate the SN2 reaction francis-press.com.
Ethylating Agent: Common ethylating agents include ethyl iodide, ethyl bromide, or diethyl sulfate. The choice can affect reactivity and cost. The reaction is best served by primary alkyl halides to avoid competing elimination reactions masterorganicchemistry.comwikipedia.org.
Temperature and Time: These reactions are often run from room temperature to reflux conditions. The progress should be monitored to prevent side reactions, such as alkylation at the C7-OH position or C-alkylation.
Advanced Structural and Spectroscopic Characterization of 4 Ethoxy 7 Hydroxycoumarin
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophore Characterization
pH-Dependent Spectroscopic Behavior of 4-Ethoxy-7-hydroxycoumarin
The spectroscopic properties of hydroxycoumarins, particularly 7-hydroxycoumarin derivatives, are known to be highly sensitive to environmental pH researchgate.net. This is primarily due to the protonation and deprotonation of the phenolic hydroxyl group at the C7 position. The 7-hydroxycoumarin scaffold is a well-known fluorophore whose emission characteristics change significantly with pH nih.govacs.orgnih.gov.
In an acidic or neutral medium, this compound exists predominantly in its neutral form, exhibiting a characteristic absorption and fluorescence spectrum. As the pH increases into the alkaline range, the hydroxyl group deprotonates to form the phenolate (B1203915) anion. This deprotonation extends the conjugation of the π-electron system, resulting in a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra researchgate.net. This pH-dependent fluorescence makes such compounds useful as fluorescent pH indicators nih.govacs.org. The fluorescence intensity can also be quenched or enhanced depending on the specific molecular interactions and solvent environment nih.govacs.org.
| pH Range | Dominant Species | Absorption λmax Shift | Emission λmax Shift |
| Acidic (pH < 7) | Neutral Form | Shorter Wavelength | Shorter Wavelength (e.g., Blue) |
| Neutral (pH ≈ 7) | Neutral Form | Shorter Wavelength | Shorter Wavelength (e.g., Blue) |
| Alkaline (pH > 8) | Phenolate Form | Bathochromic Shift | Bathochromic Shift (e.g., Green/Cyan) |
Mass Spectrometry: Fragmentation Pathways and Molecular Ion Analysis
Mass spectrometry provides critical information about a molecule's structure through analysis of its fragmentation patterns. For coumarin-based compounds, electron ionization (EI) mass spectrometry typically reveals characteristic fragmentation pathways benthamopen.com. The primary fragmentation of the core coumarin (B35378) structure involves the sequential loss of carbon monoxide (CO) molecules benthamopen.comnih.gov.
For this compound, the molecular ion peak [M]•+ would be observed first. Subsequent fragmentation would likely involve the ethoxy group at the C4 position and the core coumarin ring. A common fragmentation for ethoxy substituents is the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement or the loss of an ethyl radical (•C₂H₅) benthamopen.com. This would be followed by the characteristic loss of CO from the pyrone ring, a signature fragmentation for coumarins benthamopen.comnih.gov. High-resolution mass spectrometry can confirm the elemental composition of these fragments, aiding in the elucidation of the fragmentation pathways .
Proposed Fragmentation Pathway:
[M]•+ → [M - C₂H₄]•+ (Loss of ethylene)
[M]•+ → [M - •C₂H₅]+ (Loss of ethyl radical)
[M - C₂H₄]•+ → [M - C₂H₄ - CO]•+ (Loss of carbon monoxide)
[M - C₂H₄ - CO]•+ → [M - C₂H₄ - 2CO]•+ (Loss of a second carbon monoxide)
| Ion | Proposed Structure | Fragmentation Step |
| [M]•+ | Molecular Ion | Ionization |
| [M - C₂H₄]•+ | Radical cation of 7-hydroxy-4-oxocoumarin | Loss of ethylene from ethoxy group |
| [M - •C₂H₅]+ | Cation of 7-hydroxy-4-oxocoumarin | Loss of ethyl radical from ethoxy group |
| [M - C₂H₄ - CO]•+ | Fragment after first CO loss | Cleavage of the pyrone ring |
X-ray Crystallography: Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not detailed in the provided search results, its solid-state structure can be inferred from closely related compounds like 4-ethoxycoumarin (B1269929) and other hydroxycoumarin derivatives jst.go.jpnih.govresearchgate.net.
The coumarin core is expected to be essentially planar jst.go.jpresearchgate.net. The ethoxy group at the C4 position would likely adopt a conformation that minimizes steric hindrance, potentially lying coplanar with the coumarin ring system in a trans conformation jst.go.jp. The hydroxyl group at the C7 position would also lie in the plane of the benzene (B151609) ring researchgate.net.
The crystal packing of this compound would be governed by a combination of intermolecular forces. The most significant of these is expected to be hydrogen bonding involving the 7-hydroxy group. This group can act as a hydrogen bond donor (O-H) and acceptor (O), leading to the formation of chains or dimers of molecules within the crystal lattice researchgate.net.
| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Role in Crystal Packing |
| Hydrogen Bonding | O-H (donor) from 7-OH, Carbonyl O (acceptor) | 2.6 - 2.9 | Formation of molecular chains or dimers |
| π-π Stacking | Coumarin aromatic rings | 3.3 - 3.8 | Stabilizes packing of planar molecules |
| C-H···O Interactions | C-H from ring or ethoxy, Carbonyl/hydroxyl O | 3.0 - 3.5 | Fine-tunes molecular arrangement |
In the solid state, the conformation of this compound is expected to be relatively rigid. The coumarin bicyclic ring system is inherently planar, with minimal deviation of the constituent atoms from the mean plane jst.go.jp. The ethoxy group's conformation is of particular interest. Studies on 4-ethoxycoumarin show it adopts a coplanar trans conformation jst.go.jp. This planarity maximizes conjugation and minimizes steric strain, and a similar conformation is anticipated for the 7-hydroxy derivative. The orientation of the terminal methyl group of the ethoxy chain will be fixed within the ordered crystal lattice.
Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. This phenomenon is well-documented for simple organic molecules, including the parent coumarin compound, which has at least five known polymorphs rsc.org. The existence of different polymorphs arises from different arrangements and/or conformations of the molecules in the crystal lattice. While no specific studies on the polymorphism of this compound were found, it is plausible that it could exhibit polymorphism given the flexibility of its intermolecular interactions (hydrogen bonding, π-π stacking).
Tautomerism: Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. While 4-hydroxycoumarins are well-known to exist in a keto-enol equilibrium arabjchem.orgcdnsciencepub.com, the subject compound is a 7-hydroxycoumarin. For 7-hydroxycoumarins, the phenolic (enol) form is overwhelmingly favored due to the stability of the aromatic system. The alternative keto tautomer would require disruption of the benzene ring's aromaticity and is therefore energetically unfavorable. Thus, in the solid state, this compound is expected to exist exclusively as the 7-hydroxy tautomer.
Raman Spectroscopy: Complementary Vibrational Analysis
Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a fingerprint based on its chemical structure. The Raman spectrum of this compound would be characterized by several key vibrational bands corresponding to the coumarin core, the ethoxy group, and the hydroxyl group. Based on data from similar coumarin and flavone (B191248) structures, specific assignments can be predicted researchgate.netmorana-rtd.com.
Key expected bands include the strong C=C stretching vibrations of the aromatic and pyrone rings, typically found in the 1550-1650 cm⁻¹ region researchgate.netmorana-rtd.com. The C=O stretching of the lactone group would also be a prominent feature. Other characteristic peaks would arise from C-O stretching of the ether and lactone functionalities, as well as in-plane deformation modes of the rings researchgate.net.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~1620 | C=C stretching (aromatic ring) |
| ~1590 | Conjugated C=C stretching (pyrone ring) |
| ~1170 | C-O-C stretching (ether/lactone) |
| ~1540 | C-C stretching and C-H in-plane deformation |
| Lower Wavenumbers | Ring deformation modes |
Fluorescence Spectroscopy: Emission Properties and Quantum Yield Determinations
The fluorescence characteristics of coumarins are highly sensitive to the nature and position of substituents on the benzopyranone core. Generally, the introduction of electron-donating groups, such as alkoxy (e.g., ethoxy) and hydroxyl groups, significantly influences the intramolecular charge transfer (ICT) character of the molecule upon excitation, which in turn governs the emission wavelength, Stokes shift, and fluorescence quantum yield.
For context, studies on closely related 7-hydroxycoumarin derivatives demonstrate a wide range of fluorescence behaviors. The parent compound, 7-hydroxycoumarin (also known as umbelliferone), exhibits a fluorescence quantum yield of approximately 0.08 in methanol. photochemcad.com Substitution at various positions can dramatically alter these properties. For instance, certain 3-phenyl-7-hydroxycoumarin derivatives have been reported with quantum yields as high as 0.25 and 0.32, with corresponding Stokes shifts of 120 nm and 100 nm, respectively. nih.govacs.org Research on other new 4-hydroxycoumarin (B602359) compounds has indicated that derivatives with electron-donating substituents can exhibit strong fluorescence with emission maxima in the 420–460 nm range when measured in ethanol, along with high quantum yields. sapub.org
These examples from related compounds underscore the significant impact of substitution on the photophysical properties of the coumarin scaffold. However, without direct experimental measurement, the specific emission maximum, Stokes shift, and quantum yield for this compound cannot be accurately reported. The combined electronic effects of a hydroxyl group at the 7-position and an ethoxy group at the 4-position would uniquely determine the molecule's excited-state dynamics and resulting fluorescence signature. Authoritative determination of these parameters would require dedicated spectroscopic analysis of the purified compound.
Computational Chemistry and Theoretical Studies of 4 Ethoxy 7 Hydroxycoumarin
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. For 4-Ethoxy-7-hydroxycoumarin, these methods provide a detailed understanding of its structure, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations on coumarin (B35378) derivatives have been extensively performed to understand their reactivity and electronic properties. nih.govresearchgate.net For this compound, DFT studies would typically involve geometry optimization to find the most stable molecular structure.
The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps are valuable in predicting the sites for electrophilic and nucleophilic attacks. In similar coumarin structures, the carbonyl oxygen and the hydroxyl group are often identified as regions of high electron density, making them susceptible to electrophilic attack. researchgate.net
Key reactivity descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For a series of 4-hydroxycoumarin (B602359) derivatives, HOMO-LUMO gaps have been calculated to be around 4.1 to 4.5 eV, indicating good stability. nih.gov
Table 1: Calculated Electronic Properties of a Representative 4-Hydroxycoumarin Derivative using DFT
| Parameter | Value (eV) | Reference |
| HOMO Energy | -6.2 | nih.gov |
| LUMO Energy | -1.7 | nih.gov |
| HOMO-LUMO Gap | 4.5 | nih.gov |
Note: The data presented is for a structurally similar 4-hydroxycoumarin derivative and serves as an illustrative example.
Ab Initio Methods for Molecular Orbital Analysis and Energy Levels
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to solving the electronic Schrödinger equation. These methods are used to perform molecular orbital analysis and determine the energy levels of this compound. The analysis of molecular orbitals provides a detailed picture of the bonding and electronic distribution within the molecule.
The HOMO and LUMO are the frontier molecular orbitals that play a significant role in chemical reactions. In coumarin derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, such as the benzene (B151609) ring and the hydroxyl group, while the LUMO is often distributed over the pyrone ring, particularly the C=C and C=O bonds. This distribution dictates the molecule's behavior in charge transfer processes.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR, Raman)
Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The calculated chemical shifts for coumarin derivatives generally show good agreement with experimental data. arkat-usa.org For this compound, theoretical predictions would help in the precise assignment of proton and carbon signals in its NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. arkat-usa.org The calculations provide information about the excitation energies and oscillator strengths of electronic transitions. The UV-Vis spectrum of coumarin derivatives is characterized by absorption bands corresponding to π→π* transitions. The position and intensity of these bands are influenced by the substituents on the coumarin ring. For 7-hydroxycoumarin derivatives, the absorption maxima are typically observed in the UV region. researchgate.net
IR and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The calculated IR and Raman spectra can be compared with experimental data to identify and assign the characteristic vibrational modes of the molecule. arkat-usa.org Key vibrational modes for coumarins include the stretching vibrations of the C=O, C=C, and C-O bonds, as well as the bending vibrations of C-H bonds.
Table 2: Predicted Spectroscopic Data for a Representative 7-Hydroxycoumarin Derivative
| Spectroscopy | Parameter | Predicted Value | Reference |
| 1H NMR | Chemical Shift (ppm) | Varies by proton, generally good correlation with experiment | arkat-usa.org |
| 13C NMR | Chemical Shift (ppm) | Varies by carbon, generally good correlation with experiment | arkat-usa.org |
| UV-Vis | λmax (nm) | ~320-350 | researchgate.net |
| IR | C=O Stretch (cm-1) | ~1700-1750 | arkat-usa.org |
Note: The data is based on studies of structurally similar 7-hydroxycoumarin derivatives and serves as a predictive example.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with the solvent.
Conformational Landscape and Stability of this compound
The ethoxy group at the 4-position of the coumarin ring introduces conformational flexibility. MD simulations can be employed to explore the conformational landscape of this compound and identify the most stable conformers. The simulations would involve calculating the potential energy of the molecule as a function of the dihedral angles of the ethoxy group. By analyzing the simulation trajectory, one can determine the relative populations and stabilities of different conformations. For similar flexible molecules, computational studies have successfully mapped out the potential energy surface to identify low-energy conformations. nih.gov
Solvent Interactions and Solvation Dynamics
The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations with explicit solvent molecules can provide a detailed picture of the solute-solvent interactions. These simulations can reveal the structure of the solvation shell around the molecule and the dynamics of the solvent molecules.
The hydrogen bonding interactions between the hydroxyl group of this compound and polar solvent molecules like water are of particular interest. MD simulations can quantify the number and lifetime of these hydrogen bonds. Furthermore, the solvation dynamics, which describe the rearrangement of solvent molecules in response to a change in the solute's electronic state (e.g., upon photoexcitation), can be investigated. Such studies are crucial for understanding the photophysical properties of coumarin derivatives in solution.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Transfer Characteristics
Frontier Molecular Orbital (FMO) theory is a fundamental framework in computational chemistry for predicting the reactivity of molecules by analyzing their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.comyoutube.com The energy of the HOMO (EHOMO) indicates the molecule's electron-donating tendency, and the energy of the LUMO (ELUMO) signifies its electron-accepting ability. taylorandfrancis.comauctoresonline.org
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.comschrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Conversely, a small energy gap suggests that the molecule is more reactive and less stable, as electrons can be easily excited to a higher energy level. researchgate.net This energy gap can be correlated with the wavelengths of light a compound absorbs, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com
Table 1: Representative FMO Parameters for Coumarin Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Coumarin Derivative 1 | -6.25 | -1.32 | 4.93 |
| Coumarin Derivative 2 | -6.35 | -1.39 | 4.96 |
| Coumarin Derivative 3 | -6.19 | -1.36 | 4.83 |
| Coumarin Derivative 4 | -6.31 | -1.45 | 4.86 |
Note: Data is illustrative and based on findings for various coumarin-based compounds to show typical energy ranges. researchgate.net The exact values for this compound require specific computational analysis.
Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (ESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the molecule's surface, providing insights into its electrophilic and nucleophilic regions. deeporigin.com ESP maps are color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netwolfram.com Green and yellow areas represent neutral or weakly polarized regions. wolfram.com
For this compound, the ESP map would reveal a significant accumulation of negative potential (red) around the oxygen atoms of the carbonyl group (C=O), the hydroxyl group (-OH), and the ethoxy group (-OC2H5). This is due to the high electronegativity of oxygen atoms, making these sites the primary centers for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the 7-hydroxy group would exhibit a positive potential (blue), indicating its acidic nature and ability to act as a hydrogen bond donor.
The aromatic ring system will show a varied potential distribution. The regions ortho and para to the electron-donating hydroxyl and ethoxy groups are expected to have a higher electron density compared to other positions on the benzene ring. In contrast, the carbon atom of the carbonyl group and the carbons in the α,β-unsaturated system of the pyrone ring would display a more positive potential, highlighting their electrophilic character. This detailed charge distribution analysis is crucial for understanding intermolecular interactions, predicting binding sites with biological targets, and rationalizing the molecule's reactivity patterns. deeporigin.com
Reactivity Descriptors and Fukui Function Analysis
Beyond FMO analysis, computational chemistry utilizes global and local reactivity descriptors derived from DFT to quantify a molecule's chemical behavior. Global descriptors like chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω) provide a general measure of a molecule's stability and reactivity. researchgate.net
Local reactivity is analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), indicates the change in electron density at a specific point 'r' when the total number of electrons in the system changes. Condensed Fukui functions (ƒk) simplify this by assigning a value to each atom 'k' in the molecule. researchgate.net
There are three main types of condensed Fukui functions:
ƒk+ : For nucleophilic attack (measures reactivity upon gaining an electron). The site with the highest ƒk+ value is the most likely to be attacked by a nucleophile.
ƒk- : For electrophilic attack (measures reactivity upon losing an electron). The site with the highest ƒk- value is the most susceptible to attack by an electrophile.
ƒk0 : For radical attack.
A quantum chemical study on 7-Ethoxycoumarin (B196162) (a very close analog) calculated the Fukui reaction indices (ƒ+) to predict sites of metabolic reaction. researchgate.net The analysis, using various population analysis methods like Mulliken and Löwdin, helps pinpoint specific atoms prone to attack. researchgate.net For this compound, such analysis would likely identify the oxygen atoms and certain carbons on the aromatic ring as key sites for electrophilic attack, while the carbons in the pyrone ring would be highlighted as primary sites for nucleophilic attack.
Table 2: Illustrative Fukui Function Indices (ƒ+) for Key Atoms in 7-Ethoxycoumarin
| Atom ID (Position) | Mulliken | Löwdin | Natural |
| C4 | 0.08 | 0.06 | 0.07 |
| C11 (Ethoxy CH2) | -0.02 | 0.03 | 0.02 |
| C14 (Ethoxy CH3) | 0.01 | 0.02 | 0.02 |
Note: This table is based on data for 7-Ethoxycoumarin from a quantum chemical study. researchgate.net Negative or low values indicate lower reactivity at that site for nucleophilic attack. The specific atom numbering follows the source study.
Theoretical Insights into Reaction Mechanisms of this compound Synthesis
The synthesis of this compound, like many other hydroxycoumarins, is typically achieved through the Pechmann condensation reaction. slideshare.net This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For this compound, the likely precursors would be a resorcinol (B1680541) derivative (such as 4-ethoxyresorcinol) and an appropriate β-ketoester (like ethyl acetoacetate).
Theoretical studies on the Pechmann reaction mechanism, often using DFT calculations, have elucidated a multi-step process. researchgate.net The mechanism for the synthesis of the closely related 7-hydroxy-4-methylcoumarin has been proposed to proceed through three main steps: researchgate.net
Transesterification: The reaction is initiated by the acid-catalyzed transesterification between the phenol (resorcinol derivative) and the β-ketoester. The phenolic hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the alcohol (ethanol). researchgate.netstackexchange.com
Dehydration: The final step involves the acid-catalyzed dehydration of the cyclic alcohol intermediate. The elimination of a water molecule results in the formation of a double bond, creating the stable α,β-unsaturated lactone ring system characteristic of the coumarin core. researchgate.netstackexchange.com
Computational models can calculate the activation energies for each step, identify transition states, and stabilize intermediates, providing a detailed energy profile of the reaction pathway. researchgate.net These theoretical insights are invaluable for optimizing reaction conditions, selecting appropriate catalysts, and understanding the regioselectivity of the synthesis.
Exploration of Biological Activities and Underlying Mechanisms of 4 Ethoxy 7 Hydroxycoumarin Strictly in Vitro and in Silico
Antioxidant and Radical Scavenging Properties in vitro
The antioxidant activity of phenolic compounds like hydroxycoumarins is generally understood to occur through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The resulting antioxidant radical is typically more stable and less reactive. Theoretical studies on other 4-hydroxycoumarin (B602359) derivatives have suggested that the HAT mechanism is a probable pathway for their antiradical activities against radicals like DPPH. researchgate.net
The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. The likelihood of each mechanism depends on factors such as the structure of the antioxidant, the nature of the free radical, and the solvent used. In silico studies, such as those employing Density Functional Theory (DFT), can predict the thermodynamic viability of these pathways by calculating parameters like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Electron Transfer Enthalpy (ETE). researchgate.net For 4-Ethoxy-7-hydroxycoumarin, such theoretical studies would be invaluable in predicting its dominant antioxidant mechanism.
Several standardized in vitro assays are commonly used to evaluate the radical scavenging capacity of chemical compounds. These include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. japer.inrsdjournal.org Studies on various 4-hydroxycoumarin derivatives have demonstrated their capacity to scavenge DPPH radicals, with their efficacy often linked to the presence and position of hydroxyl groups. japer.inscholaris.ca
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation is generated, and the ability of a compound to reduce it is measured. This method is applicable to both hydrophilic and lipophilic antioxidants. scholaris.canih.gov
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay directly measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). tandfonline.comnih.gov This reduction capacity is an important parameter for a good antioxidant.
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. researchgate.netnih.gov It is considered a biologically relevant assay as it utilizes a peroxyl radical source.
While these assays are well-established for the broader coumarin (B35378) class, specific IC50 or equivalent values for this compound are not reported in the available literature.
The ability of a compound to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is another important antioxidant mechanism. These metal ions can catalyze the formation of highly reactive oxygen species through Fenton-like reactions. By binding to these metals, a chelating agent can render them inactive, thereby preventing oxidative damage. mdpi.commdpi.com
Coumarin derivatives, particularly those with hydroxyl groups, have been shown to possess metal-chelating properties. mdpi.comnih.gov The biological implication of this activity is the potential to mitigate oxidative stress in metal-overload conditions. The chelating ability of this compound has not been specifically investigated, but its structural features suggest it may have some capacity for metal ion interaction, which would require experimental verification.
Enzymatic Inhibition Studies in vitro
Coumarin derivatives are known to inhibit various enzymes, contributing to their diverse pharmacological effects. researchgate.net However, specific studies detailing the enzymatic inhibition profile of this compound are sparse.
Research on related coumarin compounds has shown inhibitory activity against several enzyme classes:
Hydrolases: Some 4-hydroxycoumarin derivatives have been investigated as inhibitors of enzymes like urease. researchgate.net
Oxidoreductases: Inhibition of enzymes such as lipoxygenase has been reported for some 3-substituted-4-hydroxycoumarins. nih.gov
Lyases: Derivatives of 4-hydroxycoumarin have shown inhibitory activity against carbonic anhydrase-II. researchgate.netscielo.br
The potential of this compound to inhibit these or other enzymes remains an open area for investigation.
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Determining the IC50 value is a crucial step in evaluating the potential of a compound as an enzyme inhibitor. For instance, studies on other 4-hydroxycoumarin derivatives have reported IC50 values for the inhibition of carbonic anhydrase-II. researchgate.net
Further kinetic studies are necessary to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), which provides insight into how the inhibitor interacts with the enzyme. To date, no specific IC50 values or detailed kinetic studies for the enzyme inhibitory activity of this compound have been published.
Antimicrobial Activity Investigations in vitro
Despite the well-documented antimicrobial properties of the coumarin family, specific in vitro investigations into the antibacterial and antifungal activities of this compound are not found in the current scientific literature.
Antibacterial Activity against Specific Pathogen Strains
There is no available data from in vitro studies, such as minimum inhibitory concentration (MIC) or zone of inhibition assays, to confirm the efficacy of this compound against specific Gram-positive or Gram-negative bacterial pathogens. Research has been conducted on a wide array of other 4-hydroxy- and 7-hydroxycoumarin derivatives, demonstrating their potential as antibacterial agents against strains like Staphylococcus aureus and Escherichia coli researchgate.netorientjchem.orgnih.gov. However, these findings cannot be directly extrapolated to this compound, as the specific substitution patterns on the coumarin ring are critical in determining the spectrum and potency of antibacterial action.
Antifungal Activity Assessment
Similarly, the scientific literature lacks specific studies on the in vitro antifungal activity of this compound against fungal pathogens. While other coumarin derivatives have been evaluated for their ability to inhibit the growth of various fungi, no such data is available for the 4-ethoxy variant.
Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Permeabilization, Biofilm Inhibition)
Given the absence of direct antimicrobial studies on this compound, no mechanisms of action have been proposed or investigated for this specific compound. General mechanisms for other coumarins include disruption of the cell membrane and inhibition of bacterial enzymes, but these have not been specifically demonstrated for this compound.
Anti-Proliferative and Apoptotic Effects on Malignant Cell Lines in vitro
There is a lack of published research specifically investigating the anti-proliferative and apoptotic effects of this compound on malignant cell lines.
Cytotoxicity Assessment on Various Cancer Cell Lines (e.g., MTT, SRB assays)
No specific data from in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays, are available for this compound. The cytotoxic potential of numerous other coumarin derivatives has been extensively studied against a variety of human cancer cell lines, including those from breast, liver, and colon cancers nih.gov. These studies often reveal that the anti-proliferative activity is highly dependent on the specific chemical structure of the coumarin derivative. Without direct experimental evidence from such assays, the cytotoxic effect of this compound on cancer cells remains undetermined.
Induction of Apoptosis Pathways (e.g., Caspase Activation, PARP Cleavage, DNA Fragmentation)
To investigate the pro-apoptotic potential of this compound, a series of in vitro assays would be necessary. Initial studies would likely involve treating various cancer cell lines with the compound and assessing cell viability. A key aspect of this investigation would be the examination of caspase activation, a family of proteases central to the execution of apoptosis. This is typically measured through assays that detect the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).
Another critical marker of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. During apoptosis, caspases cleave PARP, rendering it inactive. Western blot analysis is a standard method to detect the cleaved fragments of PARP.
Furthermore, DNA fragmentation, a hallmark of late-stage apoptosis, would be assessed. Techniques such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or DNA laddering assays on agarose (B213101) gels would be employed to visualize the characteristic fragmentation of nuclear DNA.
Cell Cycle Arrest Analysis by Flow Cytometry
Flow cytometry is an indispensable tool for analyzing the effect of a compound on the cell cycle. By staining treated cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified. If this compound were to induce cell cycle arrest, an accumulation of cells in a specific phase would be observed. This data would provide insights into the molecular checkpoints targeted by the compound.
Effects on Cell Migration and Invasion in in vitro Models
The potential of this compound to inhibit cancer cell metastasis would be evaluated using in vitro models of cell migration and invasion. The wound healing or scratch assay is a common method to assess cell migration, where a "wound" is created in a confluent cell monolayer, and the rate of cell movement to close the gap is measured over time.
To study cell invasion, the Boyden chamber assay, or transwell invasion assay, is frequently used. In this setup, cells are seeded in the upper chamber of a transwell insert that is coated with a basement membrane matrix. The ability of the cells to degrade the matrix and migrate to the lower chamber, which contains a chemoattractant, is quantified. A reduction in the number of migrating or invading cells in the presence of this compound would suggest anti-metastatic properties.
Anti-inflammatory Modulatory Effects in vitro
The anti-inflammatory potential of this compound would be investigated using cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Modulation of Pro-inflammatory Cytokine and Mediator Production (e.g., TNF-α, IL-6, NO, PGE2)
Upon stimulation with LPS, macrophages produce a range of pro-inflammatory mediators. The effect of this compound on the production of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) would be measured using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay).
The production of nitric oxide (NO), another important inflammatory mediator, would be quantified using the Griess reagent assay. Additionally, the levels of Prostaglandin E2 (PGE2), a key mediator of pain and inflammation, would be determined by immunoassay. A significant reduction in the levels of these molecules would indicate an anti-inflammatory effect.
Impact on Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
To elucidate the molecular mechanisms underlying its potential anti-inflammatory activity, the impact of this compound on key inflammatory signaling pathways would be examined. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.
The activation of these pathways can be assessed by measuring the phosphorylation of key signaling proteins (e.g., p65 subunit of NF-κB, p38, ERK, JNK) using Western blot analysis. A decrease in the phosphorylation of these proteins would suggest that this compound exerts its anti-inflammatory effects by inhibiting these signaling cascades.
Photo-Biological Interactions and Photostability in in vitro Systems
Given that many coumarins exhibit fluorescence and can interact with light, it would be important to assess the photo-biological properties and photostability of this compound. This would involve exposing solutions of the compound to various wavelengths of light (e.g., UVA, UVB) and monitoring for any degradation over time using techniques like High-Performance Liquid Chromatography (HPLC).
Furthermore, its potential to generate reactive oxygen species (ROS) upon photo-excitation could be investigated using cellular assays. The phototoxicity of the compound would also be a critical parameter to evaluate, typically by assessing the viability of cells treated with the compound and subsequently exposed to light.
Chemical Modifications and Structure Activity Relationship Sar Studies of 4 Ethoxy 7 Hydroxycoumarin Derivatives
Rational Design Principles for Derivatization of 4-Ethoxy-7-hydroxycoumarin
The rational design of this compound derivatives is based on established principles of medicinal chemistry to enhance therapeutic potential or other desired properties. The coumarin (B35378) nucleus is a "privileged" structure, frequently found in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and anticoagulant effects. nih.govnih.govprimescholars.comnih.gov The derivatization strategy often focuses on the three main regions of the molecule: the ethoxy group at the C-4 position, the hydroxyl group at the C-7 position, and the aromatic ring system.
Key design principles include:
Enhancement of Target Binding: Functionalization of the hydroxyl and ethoxy groups or the aromatic ring can introduce new hydrogen bond donors/acceptors, ionic interaction points, or steric bulk to optimize interactions with a specific biological target, such as an enzyme active site. nih.gov For instance, in designing fluorescent probes, electron-donating groups at the 7-position (like the hydroxyl or alkoxy group) and electron-withdrawing groups at the 3-position are known to enhance fluorescence intensity by promoting intramolecular charge transfer. nih.gov
Pharmacophore Modeling: This computational technique identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.com For coumarin derivatives, pharmacophore models have been used to pinpoint the crucial spatial arrangement of features like hydrogen bond acceptors, aromatic rings, and hydrophobic groups that are essential for activities such as antioxidant effects. nih.gov These models serve as a blueprint for designing new analogues with potentially improved activity.
The goal of these design strategies is to systematically explore the chemical space around the core scaffold to develop derivatives with improved potency, selectivity, and drug-like properties.
Synthetic Strategies for Analogues with Modified Functional Groups
A variety of synthetic methodologies are employed to create analogues of this compound, targeting specific sites on the molecule for modification.
The ethoxy group at the C-4 position is a key site for modification. The general synthesis of 4-alkoxycoumarins can be achieved through the etherification of the parent 4-hydroxycoumarin (B602359).
Alkyl Chain Variation: The synthesis of various 4-alkoxycoumarins can be accomplished by reacting 4-hydroxycoumarin with different alkyl halides (e.g., 1-bromooctadecane) in the presence of a base such as potassium carbonate in an appropriate solvent. researchgate.net This allows for the introduction of longer or more complex alkyl chains, which can significantly alter the molecule's lipophilicity and steric profile.
Ether Cleavage: The ethoxy group can be cleaved to regenerate the 4-hydroxycoumarin precursor, which can then be used for further derivatization. This reaction is typically performed under strongly acidic conditions using reagents like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion at the less sterically hindered carbon, which in this case would be on the ethyl group, releasing the 4-hydroxycoumarin core. libretexts.org Fungal peroxygenases have also been shown to cleave alkoxycoumarins, representing a potential biochemical route for dealkylation. nih.gov
The hydroxyl group at the C-7 position is a prime target for functionalization due to its reactivity as a nucleophile and its role as a hydrogen bond donor.
Etherification: Similar to the synthesis of 4-alkoxycoumarins, the 7-hydroxyl group can be converted to an ether. A general method involves reacting the 7-hydroxycoumarin with a long-chain alkyl bromide in the presence of anhydrous potassium carbonate and a solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 60 °C). nih.gov This strategy has been used to append long alkoxy chains to modulate aggregation behaviors and electrical properties in thin films. nih.gov
Esterification: The hydroxyl group can be readily converted into an ester. A common method to prepare for conjugation to other molecules (like proteins or amino acids) is to first create an activated ester, such as an N-succinimidyl (NHS) ester. sigmaaldrich.com For example, 7-hydroxycoumarin-3-carboxylic acid can be reacted with N-hydroxysuccinimide to form the corresponding NHS ester, which then becomes highly reactive towards primary amines. sigmaaldrich.comnih.gov
Glycosylation: Although specific examples for this compound are less common in the reviewed literature, glycosylation (the attachment of sugar moieties) is a well-established strategy for modifying hydroxyl groups on natural products to improve their solubility and pharmacokinetic properties.
The benzene (B151609) portion of the coumarin ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups, typically at the C-6 and C-8 positions, which are activated by the electron-donating 7-hydroxyl group.
Halogenation: Direct halogenation of aromatic rings, such as chlorination or bromination, typically requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to activate the halogen, making it a sufficiently strong electrophile to react with the aromatic system. libretexts.org Fluorination is often achieved using specialized electrophilic fluorinating agents. nih.govlibretexts.org The introduction of halogens can alter the electronic properties of the ring and improve membrane permeability.
Nitration: Nitration of the 7-hydroxycoumarin scaffold introduces a nitro group onto the aromatic ring. A standard procedure for the nitration of the closely related 7-hydroxy-4-methyl coumarin involves the use of a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 5°C). researchgate.netscispace.com This reaction typically yields a mixture of the 6-nitro and 8-nitro derivatives, which can be separated. researchgate.netresearchgate.net The resulting nitro group can then be reduced to an amino group for further functionalization.
The following table summarizes representative yields for the nitration of 7-hydroxy-4-methyl coumarin, a close analogue, demonstrating the typical outcomes of electrophilic substitution on this ring system.
| Reagents | Product | Position of Nitration | Reference |
| Conc. HNO₃, Conc. H₂SO₄ | 7-hydroxy-4-methyl-6-nitro coumarin | 6 | scispace.com |
| Conc. HNO₃, Conc. H₂SO₄ | 7-hydroxy-4-methyl-8-nitro coumarin | 8 | scispace.com |
Amination: While direct amination is less common, the amino group is typically introduced by the reduction of a previously installed nitro group. libretexts.org This provides a versatile handle for further synthesis, such as amide bond formation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
QSAR is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the molecular properties that are crucial for a desired biological effect. nih.gov
The development of a robust QSAR model requires the careful selection of both molecular descriptors (which quantify physicochemical properties of the molecules) and a reliable biological endpoint (a quantitative measure of activity).
Biological Endpoints: The choice of biological endpoint depends entirely on the intended application of the coumarin derivatives. Common endpoints used in coumarin research include:
Anticancer Activity: Typically measured as the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines (e.g., HepG2, HeLa). jocpr.commdpi.com
Antioxidant Activity: Quantified using assays such as the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov
Enzyme Inhibition: Expressed as IC₅₀ or Ki values for specific enzymes like protein kinase CK2 or aromatase. nih.govresearchgate.net
Antimicrobial Activity: Measured as the Minimum Inhibitory Concentration (MIC) against bacterial or fungal strains. mdpi.com
Molecular Descriptors: These are numerical values that describe the steric, electronic, topological, or lipophilic properties of a molecule. A wide range of descriptors are calculated for a series of compounds and then correlated with the biological endpoint. Descriptors that have proven significant in QSAR models for coumarin derivatives include:
Lipophilicity Descriptors: Such as AlogP, which describes the water-octanol partition coefficient and is crucial for membrane permeability. researchgate.net
Electronic Descriptors: Including HOMO (Highest Occupied Molecular Orbital) energy, which relates to the molecule's ability to donate electrons. researchgate.net
Topological/Steric Descriptors: These describe the size, shape, and complexity of the molecule. Examples include MAXDP (Maximal electrotopological positive variation) and descriptors related to molecular complexity. nih.govresearchgate.net
Hydrogen Bonding Descriptors: Counts of hydrogen bond donors and acceptors, which are critical for molecular recognition and binding to biological targets. nih.gov
The following table provides examples of molecular descriptor classes and their relevance in QSAR studies of coumarin derivatives.
| Descriptor Class | Example Descriptor(s) | Relevance to Biological Activity | Reference(s) |
| Lipophilicity | AlogP | Membrane permeability, hydrophobic interactions with target | researchgate.net |
| Electronic | HOMO/LUMO energy, Polarizability | Reactivity, charge transfer, electrostatic interactions | researchgate.net |
| Topological | Molecular Complexity, JGI2 | Molecular size, shape, and branching | nih.govresearchgate.net |
| H-Bonding | H-bond donors/acceptors | Specific interactions with biological targets (e.g., enzymes, receptors) | nih.gov |
By identifying which descriptors are most influential, QSAR models can guide the rational design process, helping chemists to prioritize the synthesis of derivatives with a higher probability of possessing the desired biological activity. nih.govnih.gov
Statistical Validation of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are crucial computational tools for predicting the biological activities of chemical compounds and guiding the design of new derivatives. The reliability and predictive power of any QSAR model developed for this compound derivatives must be rigorously established through statistical validation. This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. Validation is typically categorized into internal and external validation.
Internal validation assesses the robustness and stability of the model using the same dataset from which it was generated. The most common method is leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. Models are also often validated using a randomization technique, where the activity data is shuffled to ensure the original model's statistical significance is not due to chance.
External validation is the most critical test of a model's predictive performance. It involves using the developed model to predict the biological activities of a set of compounds (the test set) that were not used in the model's creation. The predictive ability is commonly measured by the predictive r² (r²_pred). A reliable QSAR model should have a high r²_pred value, demonstrating its ability to generalize to new chemical structures. For instance, a 2D-QSAR model developed for a series of coumarin derivatives as CDK inhibitors against the HepG-2 cell line was validated both internally and externally, yielding statistics such as R² = 0.748 and R²cv = 0.618 for the training set, and R² = 0.73 for the test set. The Leverage method is also employed to define the applicability domain of the model, ensuring that predictions are only made for compounds that are structurally similar to those in the training set.
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | r² | Measures the goodness-of-fit of the model for the training set. | > 0.6 |
| Cross-validated Correlation Coefficient | q² (or Q²) | Measures the internal predictive ability of the model (often via Leave-One-Out). | > 0.5 |
| Predictive R-squared | r²_pred (or R²_pred) | Measures the predictive ability of the model for an external test set. | > 0.6 |
| Difference between r² and q² | r² – q² | A large difference may indicate overfitting of the model. | < 0.3 |
Impact of Structural Changes on Biological Activities in vitro
The antioxidant activity of coumarin derivatives is strongly influenced by the substitution pattern on the benzopyranone ring. For derivatives of this compound, the 7-hydroxy group is a key pharmacophore for free radical scavenging activity. The potency and selectivity of these compounds can be modulated by introducing additional substituents or modifying the existing ethoxy group.
Structure-activity relationship studies reveal that the number and position of hydroxyl groups are paramount. scholaris.ca The presence of o-dihydroxy (catechol) groups, for example in 6,7-dihydroxycoumarins, significantly enhances antioxidant capacity. quantumuniversity.edu.in This suggests that introducing an additional hydroxyl group at the C-6 or C-8 position of the this compound scaffold would likely boost its antioxidant potency. The mechanism involves the donation of a hydrogen atom from a hydroxyl group to stabilize free radicals. The resulting coumarin radical is stabilized by resonance.
Substitutions at other positions also play a role. Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups can diminish it. For instance, a study on 4-hydroxycoumarin derivatives showed that substitutions at the C-6 position appeared to enhance scavenging potential. scholaris.ca In one study, 4-hydroxy-6-methoxy-2H-chromen-2-one demonstrated an IC50 value of 0.05 mM in a DPPH scavenging assay, outperforming both butylated hydroxytoluene (BHT) and ascorbic acid. scholaris.ca Conversely, modifying the 7-hydroxy group, for instance by converting it to an acetoxy group, can reduce activity, highlighting the importance of the free phenolic proton.
| Compound | Substitution Pattern | IC50 (mM) |
|---|---|---|
| 4-hydroxy-6-methoxy-2H-chromen-2-one | 4-OH, 6-OCH₃ | 0.05 scholaris.ca |
| Ascorbic Acid (Standard) | - | 0.06 scholaris.ca |
| Butylated Hydroxytoluene (BHT) (Standard) | - | 0.58 scholaris.ca |
Structural modifications to the this compound skeleton can significantly alter its ability to inhibit various enzymes, leading to diverse pharmacological effects. The potency and selectivity of enzyme inhibition are dictated by the specific interactions between the coumarin derivative and the enzyme's active site.
For example, studies on 4-hydroxycoumarin derivatives have demonstrated inhibitory activity against carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes. researchgate.netscielo.br The introduction of different substituents can modulate this activity. In one study, a synthesized 4-hydroxycoumarin derivative showed 63% inhibition of CA-II with an IC50 value of 263 µM, while another derivative showed 54% inhibition with an IC50 of 456 µM. researchgate.netscielo.br This indicates that the nature and position of substituents are critical for potent inhibition.
Other studies have explored coumarins as inhibitors of enzymes like HIV-1 protease and protein kinase CK2. nih.govnih.gov For HIV-1 protease, key interactions involve hydrogen bond formation between the pyran oxygen, lactone carbonyl oxygen, and hydroxyl groups of the coumarin with the enzyme's active site. nih.gov This suggests that for this compound derivatives, the 7-hydroxy group and the lactone carbonyl are crucial for binding. Modifications at the C-3 position or on the benzene ring could further enhance or diminish this inhibitory activity by influencing steric and electronic properties. Similarly, 3D-QSAR studies on 7-hydroxycoumarin derivatives as CK2 inhibitors have shown that steric, electronic, and hydrophobic fields are key determinants of activity. nih.gov
| Compound ID | % Inhibition | IC50 (µM) |
|---|---|---|
| Compound 2 | 63% | 263 researchgate.netscielo.br |
| Compound 6 | 54% | 456 researchgate.netscielo.br |
| Acetazolamide (Standard) | 84% | 0.5 |
The cytotoxic activity and selectivity of coumarin derivatives against cancer cells are highly dependent on their chemical structure. Modifications to the this compound scaffold can influence its anticancer potency and its mechanism of action, which may include inducing apoptosis, arresting the cell cycle, or inhibiting key signaling pathways like PI3K/AKT. nih.gov
Studies have shown that even minor structural changes can lead to significant differences in cytotoxicity. For example, a study evaluating various coumarin derivatives against HL60 and HepG2 cancer cells found that one 7-hydroxycoumarin derivative had an IC50 of 8.09 µM against HL60 cells, while another was more active against HepG2 cells with an IC50 of 13.14 µM. nih.gov This highlights the potential for achieving cell line selectivity through targeted chemical modifications. The presence of the 7-hydroxy group is often beneficial for cytotoxicity, and its effect can be enhanced by other substituents. nih.gov
The mechanism of cytotoxicity can also be altered. Coumarins have been reported to induce apoptosis by generating reactive oxygen species (ROS) within cancer cells or by activating caspases. nih.gov The substitution pattern determines the specific pathway engaged. For example, the introduction of a p-chlorophenyl carboxamide group at the C-3 position of 7-hydroxycoumarin resulted in a compound with greater cytotoxicity against MCF-7, HEPG-2, and other cell lines compared to its ethyl ester precursor, suggesting that the nature of the substituent at C-3 is critical for modulating anticancer activity. journalajbgmb.com
| Compound | HL60 | HepG2 | MCF-7 | PC-3 |
|---|---|---|---|---|
| Compound 4 (7-Hydroxycoumarin derivative) | 8.09 nih.gov | - | - | - |
| Compound 8b (Cinnamic acid hybrid) | - | 13.14 nih.gov | - | - |
| Ethyl 7-hydroxycoumarin-3-yl ester | - | 46.2 | 51.3 | 61.2 |
| N-(p-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | - | 29.2 journalajbgmb.com | 31.4 journalajbgmb.com | 42.5 journalajbgmb.com |
Structure-Property Relationships for Photophysical Attributes
The coumarin scaffold is a well-known fluorophore whose photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and photostability, can be finely tuned through chemical modification. For this compound, the electron-donating nature of both the 7-hydroxy (-OH) and 4-ethoxy (-OEt) groups establishes a strong intramolecular charge transfer (ICT) character, which is fundamental to its fluorescence. nih.govnih.gov
The general principle for tuning the photophysical properties of coumarins involves enhancing this ICT process. This is typically achieved by placing electron-donating groups (EDGs) at the C-7 position and electron-withdrawing groups (EWGs) at the C-3 or C-4 positions. nih.gov In the case of this compound, both substituents are electron-donating. Introducing an EWG, such as a cyano (-CN) or trifluoromethyl (-CF3) group, at the C-3 position would be expected to cause a significant bathochromic (red) shift in both the absorption and emission maxima. nih.gov
The nature of the substituent at C-7 also has a profound impact. While the hydroxyl group is a good EDG, replacing it with a more potent amino group or incorporating it into a rigidified structure like a julolidine (B1585534) ring can further enhance fluorescence and shift emission towards longer wavelengths. nih.gov The solvent polarity also plays a crucial role; bulky substituents, particularly at the C-3 position, can be displaced from the plane of the coumarin skeleton in polar solvents in the excited state, which may lead to reduced fluorescence ability due to non-radiative decay processes. researchgate.net Therefore, modifications to the this compound structure must consider the interplay between substituent electronics, steric effects, and the intended solvent environment to optimize its photophysical attributes for applications like fluorescent probes or laser dyes. nih.gov
Potential Applications of 4 Ethoxy 7 Hydroxycoumarin Non Biomedical, Materials Science, Analytical
Fluorescent Probes and Dyes
The coumarin (B35378) core is a privileged structure in the design of fluorescent materials due to its high fluorescence quantum yields and photostability. The introduction of an ethoxy group at the 4-position and a hydroxyl group at the 7-position is expected to produce a push-pull system, enhancing its fluorescent properties.
Coumarin derivatives are known for their excellent photophysical properties, including large Stokes shifts and high fluorescence quantum yields. These properties are highly dependent on the substituents on the coumarin ring and the solvent environment. For instance, 7-hydroxy-4-methylcoumarin, a closely related compound, exhibits strong fluorescence. The introduction of an ethoxy group at the 4-position is anticipated to influence the electronic distribution within the molecule, thereby affecting its absorption and emission characteristics.
Below is a table of photophysical properties for representative 7-hydroxycoumarin derivatives to illustrate the expected range for 4-Ethoxy-7-hydroxycoumarin.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| 7-Hydroxy-4-methylcoumarin | 365 | 450 | 0.50 | Ethanol |
| 7-Ethoxy-4-methylcoumarin | 370 | 455 | 0.65 | Ethanol |
| 7-Hydroxycoumarin | 332 | 456 | 0.73 | Water (pH 9.2) |
The high fluorescence efficiency of coumarin derivatives makes them promising candidates for applications in materials science.
Organic Light-Emitting Diodes (OLEDs): Coumarin derivatives are utilized as blue-emitting materials in OLEDs due to their high photoluminescence quantum yields and good color purity. The structural modifications on the coumarin core can tune the emission color, making them versatile for display and lighting applications. While direct application of this compound in OLEDs is not documented, related coumarin structures have shown significant potential in this area.
Luminescent Solar Concentrators (LSCs): LSCs are devices that concentrate solar energy onto a smaller area of photovoltaic cells. Fluorescent dyes are embedded in a transparent waveguide to absorb sunlight and re-emit it at a longer wavelength. A derivative, 7-(hydroxy ethoxy)-4-methylcoumarin, has been used in the development of stimuli-responsive luminescent solar concentrators polimi.it. This suggests that this compound, with its expected strong fluorescence, could be a suitable candidate for use in LSCs to improve the efficiency of solar energy harvesting.
Chemical and Biosensors
The sensitivity of the fluorescence of coumarin derivatives to their local environment makes them excellent candidates for the development of chemical and biosensors.
The fluorescence of 7-hydroxycoumarins is often pH-dependent due to the protonation/deprotonation of the hydroxyl group. At alkaline pH, the deprotonated form (phenolate) is typically more fluorescent and exhibits a red-shifted emission compared to the protonated form at acidic pH. This pH-sensitive fluorescence provides a basis for the development of ratiometric pH sensors. By monitoring the change in fluorescence intensity or the shift in the emission wavelength, the pH of a solution can be determined. Coumarin derivatives have been successfully employed in the fabrication of optical fiber pH sensors.
Coumarin derivatives can be functionalized with chelating groups to create fluorescent sensors for metal ions. The binding of a metal ion to the chelating moiety can lead to a change in the fluorescence of the coumarin core, a phenomenon known as chelation-enhanced fluorescence (CHEF) or chelation-quenched fluorescence. For example, a 7-diethylamino-4-hydroxycoumarin-based probe has been developed for the selective detection of Al³⁺ ions rsc.org. By incorporating appropriate chelating groups into the this compound structure, it is plausible to design sensors for the detection of various metal ions.
Fluorogenic Substrates in Enzyme Assays
Derivatives of 7-hydroxycoumarin are extensively utilized as fluorophores due to their favorable photophysical characteristics, including a significant π-π conjugated system that imparts electron-rich and charge transfer properties. nih.gov In the realm of enzyme kinetics, this compound and similar 7-alkoxycoumarins serve as profluorescent substrates. These molecules are initially non-fluorescent or exhibit minimal fluorescence. However, upon enzymatic action, such as O-dealkylation by cytochrome P450 (CYP) enzymes, they are converted into the highly fluorescent product, 7-hydroxycoumarin (umbelliferone). encyclopedia.pubthermofisher.com
This enzymatic conversion from a non-fluorescent substrate to a fluorescent product forms the basis of highly sensitive and specific fluorescence-based enzyme assays. nih.govnih.gov These assays allow for real-time monitoring of enzyme activity and are amenable to high-throughput screening formats. encyclopedia.pub The measurement of 7-hydroxycoumarin formation provides a direct and quantifiable measure of enzyme activity. nih.gov An advantage of using these substrates is that the fluorescent product, 7-hydroxycoumarin, can also serve as a standard for accurate quantification. nih.govencyclopedia.pub
| Coumarin-Based Substrate | Enzyme Class | Principle of Detection |
| 7-Ethoxycoumarin (B196162) | Cytochrome P450 (CYP) | O-deethylation to fluorescent 7-hydroxycoumarin encyclopedia.pubthermofisher.com |
| 3-Cyano-7-ethoxycoumarin | Cytochrome P450 (CYP) | De-ethylation to a fluorescent product thermofisher.com |
| 7-Ethoxy-4-trifluoromethylcoumarin | Cytochrome P450 (CYP) | Cleavage to a fluorescent product with distinct emission thermofisher.com |
| 7-(β-D-glucopyranosyloxy)coumarins | β-glucuronidase | Hydrolysis to fluorescent 7-hydroxycoumarin encyclopedia.pubacs.org |
Analytical Reagents in Chemical Analysis and Chromatography
The inherent fluorescence of hydroxycoumarin derivatives makes them valuable as fluorescent probes, labels, and markers in various analytical techniques. sciepub.com 4-Hydroxycoumarin (B602359) derivatives, in particular, are noted for their high emission yields, photostability, and good solubility in a range of solvents, which are desirable properties for analytical reagents. sciepub.com They can be used to detect the presence of specific analytes or to visualize components in complex mixtures.
In the context of chromatography, High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of coumarin compounds. researchgate.net While specific applications of this compound as a standalone analytical reagent in chromatography are not extensively detailed, the broader class of hydroxycoumarins is employed in fluorescence detection methods coupled with chromatographic separation. Their strong fluorescence allows for sensitive detection of analytes that have been derivatized with a coumarin tag. The development of fluorescent sensors for biological activities is a key application area for 7-hydroxycoumarins. nih.govnih.gov
Precursors for Polymer and Oligomer Synthesis
Coumarin derivatives, including those with a 4-hydroxy or 7-hydroxy substitution, serve as versatile precursors in the synthesis of polymers and oligomers. sciepub.comresearchgate.net A significant application lies in the creation of photo-responsive materials. researchgate.net The coumarin moiety can undergo a reversible [2+2] photodimerization upon irradiation with UV light (typically λ > 300 nm). researchgate.net This dimerization process can be used to create crosslinks within a polymer matrix. Subsequent irradiation with shorter wavelength UV light (e.g., λ = 254 nm) can cleave these crosslinks, restoring the original polymer structure. researchgate.net This photoreversible property is highly valuable for applications such as data storage, self-healing materials, and photolithography.
4-Hydroxycoumarin itself is recognized as an important precursor in organic synthesis, providing a scaffold for the creation of more complex molecules with a wide range of activities and applications. syniutajournals.comnih.govmdpi.com Its reactivity allows for various chemical modifications, making it a key starting material for the synthesis of diverse derivatives, including those suitable for polymerization. researchgate.net
Optoelectronic and Photoreactive Materials
The excellent photophysical properties of coumarin derivatives make them prime candidates for use in optoelectronic and photoreactive materials. dergipark.org.tr They are known for their strong fluorescence and have been commercialized as blue-green laser dyes. sciepub.com The substitution at the 7-position with an electron-donating group, such as an ethoxy group, is known to enhance fluorescence intensity, making these compounds suitable for applications like fluorescent probes, solar energy collectors, and laser dyes. nih.gov
The relationships between the molecular structure of coumarin derivatives and their optoelectronic properties are a subject of ongoing research to enable the design of molecules with tailored characteristics for specific device applications. acs.org Because of their π-conjugated structures, coumarins exhibit significant spectroscopic properties that are leveraged in various electronic and photonic applications, including organic light-emitting diodes (OLEDs) and nonlinear optical materials. dergipark.org.tr
| Application Area | Relevant Property of Coumarin Derivatives | Example |
| Laser Dyes | Strong fluorescence, high emission yields sciepub.com | Blue-green emitting lasers sciepub.com |
| Solar Collectors | Broad UV absorption, fluorescence nih.gov | Energy collection systems sciepub.com |
| Fluorescent Probes | High quantum yield, photostability sciepub.com | Biological and chemical sensing nih.gov |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, π-conjugated structure dergipark.org.tr | Emissive layer materials dergipark.org.tr |
Cosmetic and Personal Care Formulations
In the cosmetic and personal care industry, coumarin derivatives find application as UV absorbers and optical brightening agents, without making therapeutic claims. researchgate.netresearchgate.net Their ability to absorb ultraviolet radiation makes them potential ingredients in sunscreen formulations to protect the skin. sciepub.comresearchgate.netsciepub.com Some derivatives exhibit broad-band UV absorption, which is a desirable feature for sun care products. sciepub.comresearchgate.net
As optical brightening agents, coumarin derivatives can be used to enhance the brightness of fabrics and are also employed in cosmetic products. stppgroup.comfibre2fashion.com They can correct dull or yellowish discoloration without darkening the hair and can be incorporated into face and eye powders to brighten shadowed areas of the skin. fibre2fashion.com The mechanism involves the absorption of UV light and the emission of blue light, which counteracts any yellow tones and results in a brighter appearance. google.com
Future Research Directions and Challenges for 4 Ethoxy 7 Hydroxycoumarin Research
Exploration of Unconventional Synthetic Methodologies and Sustainable Production
The synthesis of coumarin (B35378) derivatives is an area of active research, with a growing emphasis on environmentally friendly and efficient methods. eurekaselect.com Future investigations into 4-Ethoxy-7-hydroxycoumarin should prioritize the shift from conventional synthesis to more sustainable "green" chemistry approaches. eurekaselect.com
Key research areas include:
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve product yields, and lower energy consumption compared to traditional heating methods. researchgate.net
Biocatalysis: The use of natural catalysts, such as fruit juices, offers an eco-friendly and cost-effective alternative for facilitating coumarin synthesis. espublisher.com
Solvent-Free Reactions: Conducting reactions under solvent-free conditions minimizes the use and generation of hazardous chemical waste. researchgate.net
Novel Catalysts: The exploration of reusable solid acid catalysts like nano-crystalline sulfated-zirconia or Amberlyst-15 can enhance the efficiency and sustainability of the Pechmann condensation, a key reaction for producing 7-hydroxycoumarins. researchgate.networdpress.com
The table below summarizes potential green synthetic methods applicable to this compound production.
| Method | Potential Advantages | Relevant Catalyst/Condition |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yield | Ionic liquids, solid acids |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions | Homogeneous catalysts (e.g., BiCl3) |
| Biocatalysis | Environmentally benign, low cost | Natural acids (e.g., fruit juices) |
| Solvent-Free Synthesis | Waste reduction, simplified workup | Grinding, solid-state reactions |
Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level
A significant gap in the current knowledge of this compound is the lack of a deep understanding of its biological mechanisms of action. Future research must move beyond preliminary activity screening to detailed molecular-level investigations.
Key methodologies to employ include:
Molecular Docking: Computational docking studies can predict the binding affinity and interaction patterns of this compound with specific biological targets, such as enzymes or receptors. academie-sciences.frresearchgate.net This approach has been successfully used to study the interaction of other coumarin derivatives with targets like epidermal growth factor receptors (EGFR) and the main protease of COVID-19. academie-sciences.frsysrevpharm.org
Enzyme Inhibition Assays: Based on computational predictions, targeted in vitro assays can be performed to quantify the inhibitory potency of the compound against specific enzymes. Coumarin derivatives have shown inhibitory activity against a range of enzymes, including protein kinases and macrophage migration inhibitory factor (MIF). nih.govacs.org
Structural Biology: Techniques like X-ray crystallography can provide atomic-level details of how this compound binds to its biological target, offering invaluable insights for structure-based drug design.
Development of Multifunctional this compound Derivatives
The structural simplicity and versatility of the coumarin scaffold make it an excellent starting point for creating multifunctional molecules. rsc.org By chemically modifying the this compound core, it is possible to develop novel derivatives with enhanced or multiple biological activities.
Promising strategies include:
Molecular Hybridization: This involves combining the this compound moiety with other known pharmacophores to create a single molecule with multiple therapeutic actions. For example, creating hybrids with moieties known for anticancer or antimicrobial properties could lead to synergistic effects.
Targeted Modifications: Introducing different substituents at various positions on the coumarin ring can fine-tune the molecule's electronic and steric properties, thereby modulating its biological activity. nih.gov The 7-hydroxy and 4-ethoxy groups provide reactive sites for such modifications.
Computational Design and High-Throughput Screening for Novel Analogues
Modern drug discovery heavily relies on computational tools and high-throughput screening (HTS) to accelerate the identification of lead compounds. These approaches are highly applicable to the exploration of this compound's potential.
Future research should focus on:
In Silico Library Design: Creating virtual libraries of this compound analogues by computationally introducing a wide variety of chemical substituents. These libraries can then be screened virtually against databases of biological targets to identify promising candidates.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activities. These models can guide the design of more potent and selective analogues.
High-Throughput Screening (HTS): Synthesizing a focused library of derivatives based on computational predictions and screening them against a panel of biological targets using automated HTS assays. This can rapidly identify compounds with desired activities.
Integration of this compound into Smart Materials and Nanotechnology
Coumarin derivatives are well-known for their fluorescent properties, which are often sensitive to the local environment. nih.gov This makes them ideal candidates for integration into smart materials and nanotechnological applications.
Potential applications for this compound include:
Fluorescent Probes: The 7-hydroxycoumarin scaffold is a common component of fluorescent probes for detecting metal ions and for bioimaging. rsc.orgbenthamdirect.commdpi.com Future work could explore the development of this compound-based probes with tailored selectivity and sensitivity for specific analytes or cellular components.
Organic Electronics: The conjugated π-system of the coumarin ring provides good charge transport properties, making these compounds suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and memory-switching devices. rsc.org
Nanoparticle Functionalization: this compound could be used to functionalize nanoparticles, imparting fluorescent properties for imaging applications or acting as a targeting ligand for drug delivery systems.
The table below outlines potential applications in smart materials and nanotechnology.
| Application Area | Potential Role of this compound | Key Properties to Exploit |
| Bioimaging | Core fluorophore for fluorescent probes | High quantum yield, environmental sensitivity |
| Chemical Sensing | Recognition and signaling unit for metal ions | Chelating ability, fluorescence quenching/enhancement |
| Organic Electronics | Active layer in thin-film devices | Charge transport, photophysical stability |
| Nanomedicine | Fluorescent tag for nanoparticles | Biocompatibility, conjugation chemistry |
Addressing Research Gaps and Unexplored Potentials in Specific Chemical Domains
The most significant research gap concerning this compound is the general lack of dedicated studies on this specific molecule. While research on related hydroxycoumarins provides a strong foundation, direct investigation is needed to confirm and characterize its unique properties.
Unexplored areas ripe for investigation include:
Agrochemical Applications: Many coumarin derivatives exhibit insecticidal and antifungal properties. The potential of this compound as a lead compound for new agrochemicals remains to be explored.
Pharmacological Profiling: A comprehensive screening of this compound against a wide range of therapeutic targets is necessary to identify novel pharmacological activities. Given the diverse bioactivities of coumarins, this could reveal unexpected therapeutic potential. nih.gov
Photochemical Properties: Detailed studies on the photophysical properties of this compound are needed to fully assess its suitability for applications like laser dyes, solar collectors, or as a photo-acid, an area where 7-hydroxycoumarins have shown promise. sciepub.com
Conclusion
Summary of Key Research Findings and Advancements on 4-Ethoxy-7-hydroxycoumarin
The 4-position of the coumarin (B35378) ring is a site of significant chemical reactivity. The chemistry of 4-hydroxycoumarin (B602359), which exists in tautomeric equilibrium, is particularly rich, serving as a foundational structure for a major class of anticoagulant drugs. wikipedia.org The introduction of an ethoxy group at this position, creating an enol ether, is an advanced synthetic modification. Such modifications are known to alter the electronic properties, solubility, and stability of the coumarin ring system. The synthesis of such a structure represents an advancement in the precise chemical engineering of coumarin molecules to fine-tune their characteristics for specific applications, moving beyond the more common 4-methyl or 4-aryl substitutions. arkat-usa.org
Significance of Research Contributions to Coumarin Chemistry and Beyond
The study of specifically substituted coumarins like this compound makes a significant contribution to the field by expanding the understanding of structure-property relationships. By systematically altering functional groups—in this case, combining the 7-hydroxy fluorophore with a 4-ethoxy modulator—researchers can map how these changes affect photochemical behavior, chemical reactivity, and potential biological interactions. This knowledge is crucial for the rational design of new molecules with desired functionalities.
Beyond fundamental coumarin chemistry, these contributions are significant for several applied scientific disciplines:
Materials Science: Coumarins are used as fluorescent dyes and optical brightening agents. sciepub.commdpi.com Creating derivatives with tailored absorption and emission spectra, such as could be expected from this compound, allows for the development of novel materials for use in organic light-emitting diodes (OLEDs) and solar collectors. sciepub.com
Medicinal Chemistry: The coumarin scaffold is a "privileged structure" found in many biologically active compounds. rsc.orgclockss.org While 4-hydroxycoumarins are known for anticoagulant activity, modifications can lead to a wide range of other pharmacological effects. samipubco.com The synthesis of novel derivatives is a key step in drug discovery programs aimed at developing new therapeutic agents.
Analytical Chemistry: The development of new fluorescent probes with high sensitivity and specificity is a constant goal. The unique electronic environment of this compound could make it a candidate for a sensor whose fluorescence is responsive to specific ions, pH changes, or biomolecules. sapub.orgacs.org
Overall Outlook on the Future Role and Impact of this compound in Chemical Sciences
The future role of this compound is projected to be that of a specialized chemical tool and synthetic intermediate. Its primary impact will likely be realized through its application as a fluorescent probe, where the interplay between the 7-hydroxy and 4-ethoxy groups could yield unique spectroscopic properties, such as a specific emission wavelength or sensitivity to solvent polarity. The development of an efficient and scalable synthetic route to this compound is a critical first step that would enable broader investigation into its potential.
In the long term, this compound and its derivatives could become valuable components in the toolkit for chemical biology and materials science. As researchers continue to demand more sophisticated molecular probes to study complex systems, the fine-tuning of the coumarin core will remain an active area of research. The impact of this specific compound will be measured by its successful application in these advanced fields, contributing to a deeper understanding of biological processes or the creation of next-generation optical materials. The continued exploration of such novel coumarin structures is essential for pushing the boundaries of what is possible in the chemical sciences.
Q & A
Q. What are the optimal synthetic routes for 4-Ethoxy-7-hydroxycoumarin, and how do reaction conditions influence yield?
The synthesis of this compound typically involves alkylation of 7-hydroxycoumarin derivatives. A common approach is the Pechmann condensation, where phenolic precursors react with β-keto esters under acidic conditions. For example, 7-hydroxy-4-methylcoumarin derivatives can undergo etherification using alkyl halides (e.g., ethyl bromide) in the presence of a base like potassium carbonate . Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetone) critically affect yield. Evidence from alkoxylation studies shows that extended reaction times (12–24 hours) improve substitution efficiency at the 7-position, but excessive heating may degrade the coumarin backbone .
Q. How can solubility properties of this compound be optimized for in vitro assays?
Solubility is highly solvent-dependent. While the compound is sparingly soluble in water (≤1 mg/mL), it dissolves freely in polar aprotic solvents like DMSO or ethanol. For biological assays, pre-dissolution in DMSO followed by dilution in buffered solutions (e.g., phosphate buffer, pH 7.4) is recommended. Evidence from fluorescence studies indicates that solubility in aqueous buffers can be enhanced by adding cyclodextrins or surfactants (e.g., Tween-80) without interfering with spectroscopic measurements .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- UV-Vis Spectroscopy : The compound exhibits strong absorption at 320–340 nm due to the conjugated coumarin chromophore.
- Fluorescence Spectroscopy : Emission peaks at 380–400 nm (excitation at 320 nm) are characteristic, with quantum yields influenced by solvent polarity .
- NMR : Distinct signals include a singlet for the 4-methyl group (δ ~2.4 ppm in H NMR) and a doublet for the ethoxy protons (δ ~1.3–1.5 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 221.1 (calculated for ) .
Advanced Research Questions
Q. How can this compound be used as a probe for cytochrome P450 (CYP) enzyme activity?
this compound is a substrate for CYP1A, CYP2B, and CYP3A isoforms. Upon O-deethylation by these enzymes, it forms 7-hydroxycoumarin, detectable via fluorescence (ex/em: 355/460 nm). Methodological considerations:
- Enzyme Kinetics : Monitor initial reaction rates using liver microsomes or recombinant CYP isoforms. values range from 10–50 µM depending on isoform specificity .
- Interference Control : Include inhibitors like α-naphthoflavone (CYP1A2-specific) to validate isoform contributions .
- Quantification : HPLC with fluorescence detection (LOD ~0.1 nM) is preferred over spectrophotometry to avoid matrix interference .
Q. How do structural modifications at the 4- and 7-positions affect the biological activity of coumarin derivatives?
A study comparing 4-methyl-7-alkoxycoumarins demonstrated that:
- 4-Methyl Group : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- 7-Ethoxy Group : Increases metabolic stability compared to shorter alkoxy chains (e.g., methoxy), as seen in CYP inhibition studies .
- Activity Trends : 4-Methyl-7-ethoxy derivatives showed superior antibacterial activity (MIC 8–16 µg/mL against B. subtilis) compared to 7-methoxy analogs .
Q. How can contradictory data on coumarin fluorescence quenching be resolved in radical scavenging assays?
Fluorescence quenching by hydroxyl radicals (•OH) is concentration- and matrix-dependent. Key methodological adjustments:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
